Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate
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Overview
Description
Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate is an organic compound that belongs to the class of indole derivatives
Preparation Methods
The synthesis of Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate typically involves the condensation of isatin derivatives with furan-based aldehydes under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research indicates that it may have therapeutic applications in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. This inhibition can result in cell death or the suppression of cell proliferation .
Comparison with Similar Compounds
Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate can be compared with other indole derivatives such as:
Isatin: Known for its antimicrobial and anticancer properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer effects.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its fused indole-furan structure, which imparts distinct chemical and biological properties not commonly found in other indole derivatives.
Properties
CAS No. |
853356-20-4 |
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Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
methyl 5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C15H11NO4/c1-19-15(18)13-7-6-9(20-13)8-11-10-4-2-3-5-12(10)16-14(11)17/h2-8H,1H3,(H,16,17)/b11-8- |
InChI Key |
FSPPZBHXOVRUGT-FLIBITNWSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(O1)/C=C\2/C3=CC=CC=C3NC2=O |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C=C2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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